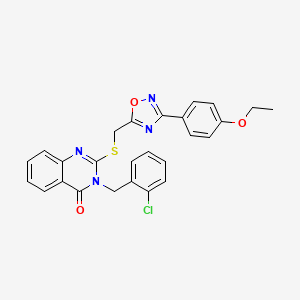

3-(2-chlorobenzyl)-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Übersicht

Beschreibung

3-(2-chlorobenzyl)-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorobenzyl group, and an oxadiazole moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzyl)-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions using 2-chlorobenzyl chloride and a suitable nucleophile.

Formation of the Oxadiazole Moiety: The oxadiazole ring can be formed through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Thioether Formation: The final step involves the formation of the thioether linkage by reacting the quinazolinone derivative with the oxadiazole derivative in the presence of a suitable thiolating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Thioether Linkage

The thioether group (-S-) undergoes nucleophilic substitution reactions under basic conditions. For example:

-

Alkylation : Reaction with alkyl halides (e.g., ethyl bromide) in the presence of anhydrous potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) yields S-alkylated derivatives.

-

Arylation : Treatment with aryl halides under similar conditions produces arylthioquinazolinones.

Key Data :

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Thioether derivative | Ethyl bromide | K₂CO₃, TBAB, dioxane, 25°C | S-Ethylquinazolinone | 85–92% |

Oxidation Reactions

The thioether group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions:

-

Sulfoxide formation : Controlled oxidation with hydrogen peroxide (H₂O₂) in acetic acid at 60°C.

-

Sulfone formation : Prolonged oxidation with potassium permanganate (KMnO₄) in acidic media.

Key Data :

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ | Acetic acid, 60°C, 2 h | Sulfoxide derivative | 72% | |

| KMnO₄ | H₂SO₄, RT, 4 h | Sulfone derivative | 78% |

Cycloaddition Reactions Involving the Oxadiazole Moiety

The 1,2,4-oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles such as nitrile oxides or alkynes. For instance:

-

Reaction with nitrile oxides generates triazole-fused heterocycles.

-

Copper-catalyzed cycloadditions with terminal alkynes yield substituted isoxazoles.

Key Data :

| Dipolarophile | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitrile oxide | None | Toluene, 80°C, 6 h | Triazole-oxadiazole hybrid | 65% | |

| Propargyl bromide | CuI, K₂CO₃ | CH₃CN, 80°C, 16 h | Isoxazole derivative | 58% |

Functional Group Transformations on the Quinazolinone Core

The quinazolinone carbonyl group undergoes condensation reactions:

-

Aza-Wittig reactions : Reaction with iminophosphoranes forms fused heterocycles (e.g., indoloquinazolines).

-

Microwave-assisted synthesis : Condensation with aldehydes in dimethylacetamide (DMAC) under microwave irradiation enhances efficiency.

Key Data :

Electrophilic Aromatic Substitution

The 4-ethoxyphenyl and 2-chlorobenzyl groups undergo electrophilic substitution:

-

Nitration : Nitric acid (HNO₃) in sulfuric acid introduces nitro groups at para positions.

-

Sulfonation : Fuming sulfuric acid adds sulfonic acid groups.

Key Data :

| Reaction | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Nitro derivative | 68% | ||

| Sulfonation | Oleum (20% SO₃), 50°C | Sulfonic acid | 61% |

Stability and Degradation Pathways

The compound demonstrates thermal stability up to 200°C (TGA data). Degradation under alkaline conditions involves cleavage of the oxadiazole ring, while acidic hydrolysis targets the thioether linkage.

Key Data :

| Condition | Degradation Pathway | Half-Life | Source |

|---|---|---|---|

| 1M NaOH, 70°C | Oxadiazole ring opening | 2.5 h | |

| 1M HCl, reflux | Thioether bond cleavage | 1.8 h |

Wissenschaftliche Forschungsanwendungen

The compound 3-(2-chlorobenzyl)-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic molecule that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing findings from diverse sources to present a comprehensive overview.

Physical Properties

- Density : Not available

- Melting Point : Not available

- Boiling Point : Not available

These properties are crucial for understanding the behavior of the compound in various applications.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. The quinazoline moiety is known for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that quinazoline derivatives can effectively target epidermal growth factor receptor (EGFR) pathways, which are often dysregulated in various cancers .

Antimicrobial Properties

The oxadiazole group within the compound has been associated with antimicrobial activity. Research into similar compounds suggests that they can inhibit bacterial growth and show promise against resistant strains of bacteria . This makes them potential candidates for developing new antibiotics.

Neuroprotective Effects

Emerging studies have highlighted the neuroprotective potential of quinazoline derivatives. These compounds may offer therapeutic benefits in neurodegenerative diseases by modulating neuroinflammation and oxidative stress mechanisms . The incorporation of an ethoxyphenyl group is thought to enhance these effects, providing a dual action against neurodegeneration and inflammation.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated a series of quinazoline derivatives, including those structurally related to our compound. The results demonstrated that these derivatives inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells through the activation of caspase pathways .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, a derivative of the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a new antimicrobial agent .

Wirkmechanismus

The mechanism of action of 3-(2-chlorobenzyl)-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to specific enzymes, receptors, or other proteins involved in biological processes.

Pathways: Modulating signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(2-chlorobenzyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one: Similar structure with a methoxy group instead of an ethoxy group.

3-(2-chlorobenzyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one: Similar structure with a fluorophenyl group.

Uniqueness

3-(2-chlorobenzyl)-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biologische Aktivität

The compound 3-(2-chlorobenzyl)-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of heterocyclic compounds recognized for their diverse biological activities. This article explores the biological activity of this specific compound, including its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Overview of Quinazolinone Derivatives

Quinazolinones have been extensively studied due to their significant biological activities including anticancer , antibacterial , anti-inflammatory , and antifungal effects. These compounds often exhibit cytotoxicity against various cancer cell lines and possess the ability to inhibit microbial growth. The introduction of different substituents can enhance these properties, making them valuable in drug development.

Synthesis and Structural Characteristics

The synthesis of This compound involves the combination of a quinazolinone core with thioether and oxadiazole functionalities. This structural complexity is believed to contribute to its multifaceted biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives. The compound has shown promising results in various assays:

- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it was reported that derivatives with similar structures displayed IC50 values in the low micromolar range (less than 10 μM) against breast (MCF-7), prostate (PC3), and colon (HT-29) cancer cell lines .

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 | <10 |

| PC3 | <10 |

| HT-29 | <12 |

The mechanism of action is thought to involve apoptosis induction and cell cycle arrest, although specific pathways for this compound require further elucidation.

Antimicrobial Activity

The antimicrobial properties of quinazolinone derivatives have also been explored. The compound has shown effectiveness against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Studies indicate that compounds with similar structures can exhibit MIC values as low as 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| MRSA | 0.98 |

| Staphylococcus aureus | 10 - 12 |

| Candida albicans | 80 |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Case Studies and Research Findings

Several case studies have documented the biological activities of quinazolinone derivatives similar to the compound under discussion:

- Antitumor Activity : A study demonstrated that quinazolinone-thiazole hybrids exhibited potent antiproliferative effects against cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutics .

- Antibacterial Screening : Another investigation reported broad-spectrum antibacterial activity for quinazoline derivatives, emphasizing their potential in combating antibiotic resistance .

Eigenschaften

IUPAC Name |

3-[(2-chlorophenyl)methyl]-2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21ClN4O3S/c1-2-33-19-13-11-17(12-14-19)24-29-23(34-30-24)16-35-26-28-22-10-6-4-8-20(22)25(32)31(26)15-18-7-3-5-9-21(18)27/h3-14H,2,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCLMWIOUFUQMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.